

Application Notes: Sodium Chromate Tetrahydrate in the Manufacturing of Inorganic Pigments

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Compound of Interest

Compound Name: Sodium chromate tetrahydrate

Cat. No.: B154380

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Introduction

Sodium chromate tetrahydrate ($\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$) is a key inorganic compound utilized in the production of a variety of pigments.^[1] Its primary application in this sector is as a source of the chromate (CrO_4^{2-}) anion, which is essential for the formation of vibrant and durable colors. The most prominent pigments synthesized using sodium chromate and its derivatives include lead chromate yellows and oranges, and chromium oxide greens.^{[2][3]} These pigments have historically been valued for their excellent color stability, opacity, and resistance to degradation.^{[1][2]} This document provides detailed application notes and experimental protocols for the synthesis of these inorganic pigments, intended for researchers, scientists, and professionals in drug development who may encounter these materials.

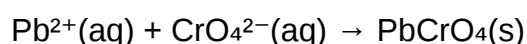
Disclaimer: The compounds involved in these syntheses, particularly lead and hexavalent chromium compounds, are toxic and carcinogenic.^{[4][5]} All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Waste disposal must adhere to institutional and governmental regulations for hazardous materials.^[4]

Synthesis of Lead Chromate Pigments (Chrome Yellow)

Lead chromate pigments, commonly known as chrome yellow, are produced through a precipitation reaction involving a soluble lead(II) salt and a soluble chromate salt.[6][7] Sodium chromate is a suitable precursor, though potassium chromate is also frequently used.[4][8] The color of the resulting pigment, ranging from lemon yellow to reddish-orange, can be controlled by adjusting the reaction conditions and the chemical composition.[6]

Chemical Reaction

The fundamental reaction for the formation of lead(II) chromate is a double decomposition reaction:



Quantitative Data for Lead Chromate Synthesis

The following table summarizes various reactant quantities and conditions reported for the synthesis of lead chromate pigments. This data is compiled from multiple sources to provide a comparative overview.

Lead Source	Quantity of Lead Salt	Chromate Source	Quantity of Chromate Salt	Solvent Volume	Notes	Reference
Lead(II) acetate	5 g	Potassium chromate	3 g	Distilled water (volume not specified)	1 ml of dilute acetic acid is added to the lead acetate solution to prevent hydrolysis. The mixture is heated to boiling after precipitation.	[8]
Lead(II) nitrate	8.00 g	Potassium chromate	8.2 g	100 mL water for lead nitrate, 20 mL water for potassium chromate	A stoichiometric excess of potassium chromate is used to ensure no soluble lead compounds remain.	[4]
Lead(II) nitrate	50 mL of 0.11 M solution	Potassium chromate	50 mL of 0.10 M solution	Not applicable (solutions)	The lead(II) nitrate solution is slowly	[9]

added to the potassium chromate solution with continuous stirring for 5 minutes.

Lead acetate

25 g

Potassium dichromate

9 g

150 g water for lead acetate, 100 g water for potassium dichromate

The potassium dichromate solution is added slowly to the lead acetate solution with magnetic stirring for 15 minutes.

[4]

Sodium chromate

0.20 g

Zinc sulfate

0.90 g

2 mL distilled water for each

This protocol is for zinc chrome yellow, a related pigment. 0.5 mL of 6M NaOH is added to make the solution basic, which

[10][11][12]

changes
the color
from
yellow-
orange to
bright
yellow.

Experimental Protocol: Synthesis of Middle Chrome Yellow

This protocol describes the synthesis of a middle chrome yellow pigment using sodium chromate and lead nitrate.

Materials:

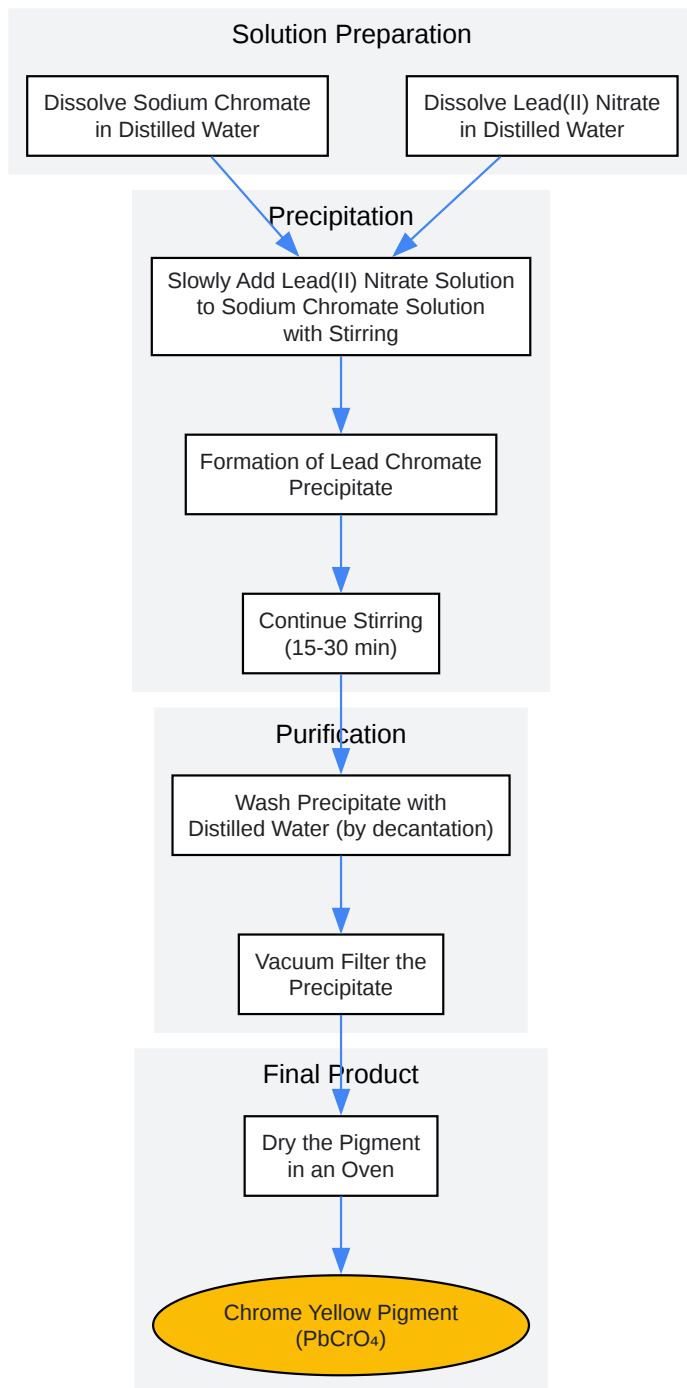
- **Sodium chromate tetrahydrate** ($\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$)
- Lead(II) nitrate ($\text{Pb}(\text{NO}_3)_2$)
- Distilled water
- Beakers
- Graduated cylinders
- Glass stirring rod
- Magnetic stirrer and stir bar (optional)
- Buchner funnel and filter paper
- Vacuum filtration flask
- Drying oven

Procedure:

- Prepare Reactant Solutions:
 - Dissolve a calculated molar equivalent of **sodium chromate tetrahydrate** in a specific volume of distilled water in a beaker.
 - In a separate beaker, dissolve the corresponding molar equivalent of lead(II) nitrate in distilled water.^[13] A slight excess of the chromate solution can be used to ensure complete precipitation of the lead.^[4]
- Precipitation:
 - Place the beaker containing the sodium chromate solution on a magnetic stirrer (if available) and begin stirring.
 - Slowly add the lead(II) nitrate solution to the sodium chromate solution.^[9] A vibrant yellow precipitate of lead(II) chromate will form immediately.^[4]
 - Continue stirring the mixture for at least 15 minutes to ensure the reaction goes to completion.^[4]
- Washing and Filtration:
 - Allow the precipitate to settle.
 - Carefully decant the supernatant liquid.
 - Wash the precipitate by adding distilled water, stirring, allowing it to settle, and decanting the wash water. Repeat this washing step at least three times to remove any unreacted salts.^[9]
 - Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.
 - Transfer the washed precipitate to the funnel and apply vacuum to remove the water.
 - Wash the precipitate on the filter paper with additional distilled water.^[9]
- Drying:

- Carefully remove the filter paper with the pigment from the funnel.
- Place the pigment in a drying oven set at a low temperature (e.g., 80-100 °C) and dry until a constant weight is achieved.[\[14\]](#)
- Characterization:
 - The final product is a fine, bright yellow powder.

Workflow for Lead Chromate Pigment Synthesis

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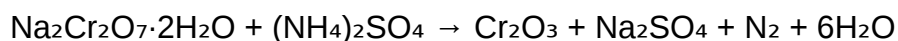
Workflow for Lead Chromate Synthesis

Synthesis of Chromium Oxide Green Pigment

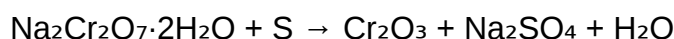
Chromium(III) oxide (Cr_2O_3), known as chrome green, is a highly stable and lightfast green pigment.^[15] One common industrial method for its production involves the high-temperature calcination of a sodium chromate or dichromate salt with a reducing agent, such as sulfur or an ammonium salt.^{[16][17]} Sodium chromate can be converted to sodium dichromate by treatment with acid.^[5]

Chemical Reaction

When using an ammonium salt like ammonium sulfate, the reaction proceeds as follows, often through the in-situ formation of ammonium dichromate:



A similar reductive calcination occurs with sulfur:



Quantitative Data for Chromium Oxide Green Synthesis

The following table presents reactant ratios and calcination conditions for the synthesis of chromium oxide green.

Chromium Source	Reducing Agent	Reactant Ratio (by weight)	Calcination Temperature	Calcination Time	Notes	Reference
Anhydrous Sodium Dichromate	Sulfur	100 kg : 15 kg	600-700 °C	3-5 hours	Reactants must be finely ground.	[15]
Sodium Dichromate Dihydrate	Ammonium Sulfate	100 parts : 50 parts	950 °C	1 hour	Reactants must be finely ground to specific particle sizes (<1.5mm for dichromate, <0.25mm for ammonium sulfate). Borax or boric acid can be added as a color regulator.	[15]
Sodium Dichromate Dihydrate	Ammonium Sulfate or Chloride	Stoichiometrically equivalent mixture	800-1100 °C	Heated to temperature over ~15 minutes	Dry mixing of reactants with specific particle sizes (<2mm for	[16]

dichromate
, <0.5mm
for
ammonium
salt) is
crucial.

Experimental Protocol: Synthesis of Chromium Oxide Green

This protocol outlines the synthesis of chromium oxide green via calcination of sodium dichromate dihydrate and ammonium sulfate.

Materials:

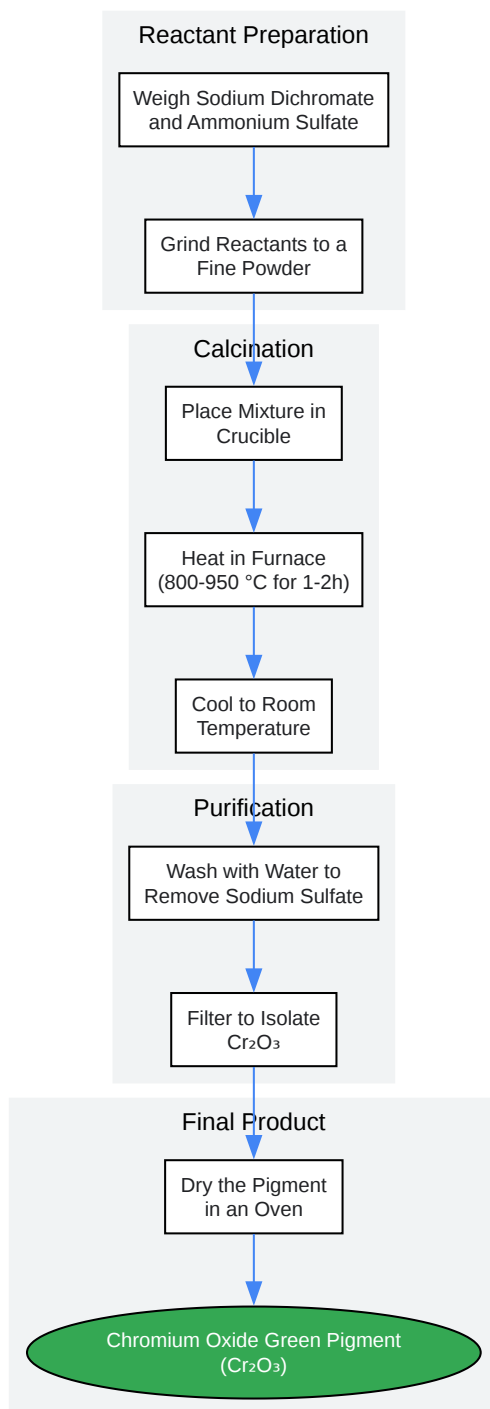
- Sodium dichromate dihydrate ($\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$)
- High-temperature furnace (muffle furnace)
- Ceramic crucible
- Mortar and pestle or ball mill
- Distilled water
- Beakers
- Filtration apparatus

Procedure:

- Reactant Preparation:
 - Weigh out sodium dichromate dihydrate and ammonium sulfate in a 2:1 weight ratio (e.g., 100 g of sodium dichromate dihydrate and 50 g of ammonium sulfate).[\[15\]](#)

- Thoroughly grind the two components together to a very fine powder using a mortar and pestle or a ball mill.[\[15\]](#) This ensures intimate contact between the reactants.
- Calcination:
 - Transfer the powdered mixture to a ceramic crucible.
 - Place the crucible in a muffle furnace.
 - Heat the mixture to the calcination temperature, typically between 800 °C and 950 °C.[\[15\]](#)
[\[16\]](#) The heating should be gradual to avoid spattering.
 - Maintain the temperature for 1-2 hours.[\[15\]](#) The reaction will release gases, so the furnace must be properly ventilated.
- Purification:
 - After calcination, allow the furnace to cool down completely.
 - The resulting calcined mass will contain chromium oxide green and sodium sulfate as a byproduct.
 - Transfer the solid mass to a beaker and add a sufficient amount of cold water to dissolve the sodium sulfate.[\[15\]](#)
 - Stir thoroughly to wash the pigment.
 - Filter the mixture to isolate the insoluble chromium oxide green pigment.
 - Wash the pigment on the filter with additional distilled water to remove all soluble byproducts.
- Drying:
 - Dry the purified pigment in an oven at 100-120 °C until a constant weight is achieved.
- Characterization:
 - The final product is a fine, dark green powder.

Workflow for Chromium Oxide Green Pigment Synthesis

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Workflow for Chromium Oxide Green Synthesis

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